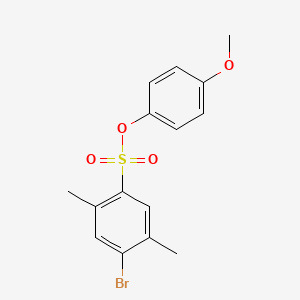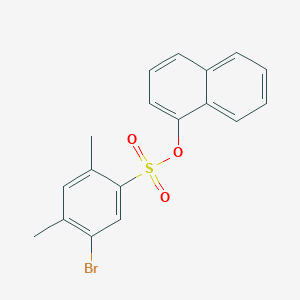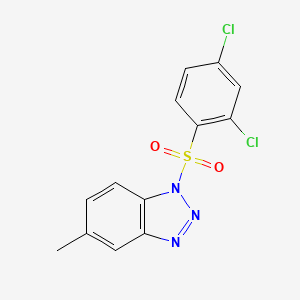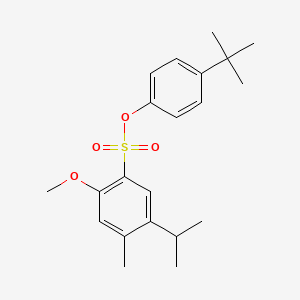
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, commonly referred to as 4-t-BMP-MMP-PBPBS, is a synthetic organic compound that has recently been studied for its potential applications in a variety of scientific research experiments. This compound is of interest due to its unique structure and chemical properties, which make it an ideal candidate for use in a wide range of experiments.
科学的研究の応用
4-t-BMP-MMP-PBPBS has been studied for its potential applications in a variety of scientific research experiments. This compound has been used as a substrate in enzyme kinetics studies, as a ligand in binding assays, and as a reactant in chemical synthesis reactions. Additionally, this compound has been used to study the structure-activity relationships of various enzymes and other proteins, as well as to study the effects of various environmental factors on biological systems.
作用機序
The exact mechanism of action of 4-t-BMP-MMP-PBPBS is not yet fully understood, however, it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. Additionally, it has been suggested that this compound may act as a competitive inhibitor of certain enzymes, as well as a substrate for certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-BMP-MMP-PBPBS are not yet fully understood, however, it has been suggested that this compound may act as a substrate for certain metabolic pathways, and may also act as an inhibitor of certain enzymes. Additionally, this compound has been found to interact with proteins through hydrogen bonding and hydrophobic interactions, and may also affect the structure and activity of certain proteins.
実験室実験の利点と制限
The use of 4-t-BMP-MMP-PBPBS in laboratory experiments offers a number of advantages, including its relatively low cost and availability, as well as its ease of synthesis. Additionally, this compound has been found to have a relatively high solubility in a variety of solvents, making it an ideal candidate for use in a variety of laboratory experiments. However, the use of this compound in laboratory experiments also has a number of limitations, including its potential toxicity and the fact that its mechanism of action is not yet fully understood.
将来の方向性
Given the potential applications of 4-t-BMP-MMP-PBPBS in a variety of scientific research experiments, there are a number of potential future directions for its use. These future directions include further research into its mechanism of action, as well as its potential toxicity and interactions with other compounds. Additionally, further studies could be conducted to explore the potential applications of this compound in drug development, as well as in the study of metabolic pathways and enzyme structure-activity relationships. Finally, further studies could be conducted to explore the potential use of this compound in the study of environmental factors and their effects on biological systems.
合成法
The synthesis of 4-t-BMP-MMP-PBPBS involves the reaction of 4-tert-butylphenol with 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride in the presence of a base, such as triethylamine. This reaction occurs in a two-step process, with the first step involving the formation of a sulfonate ester, and the second step involving the formation of the desired compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, and can be completed in a relatively short amount of time.
特性
IUPAC Name |
(4-tert-butylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-14(2)18-13-20(19(24-7)12-15(18)3)26(22,23)25-17-10-8-16(9-11-17)21(4,5)6/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICYRJRERBNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
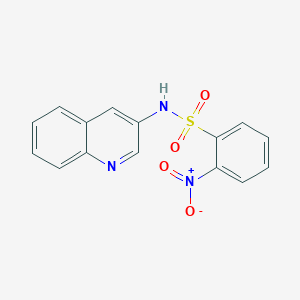
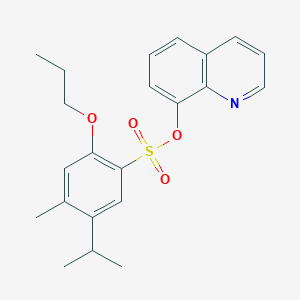

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)




